molecular formula C6H6BrNO2S B1277463 2-Bromo-5-(methylsulfonyl)pyridine CAS No. 343262-51-1

2-Bromo-5-(methylsulfonyl)pyridine

Cat. No.: B1277463
CAS No.: 343262-51-1
M. Wt: 236.09 g/mol
InChI Key: ZRXQHWYUAIXKRL-UHFFFAOYSA-N
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Description

2-Bromo-5-(methylsulfonyl)pyridine is a heterocyclic compound that belongs to the pyridine family of organic chemicals. It has a molecular formula of C6H6BrNO2S and a molar mass of 236.09 g/mol. This compound is characterized by the presence of a bromine atom at the second position and a methylsulfonyl group at the fifth position on the pyridine ring. It is a crystalline powder that ranges in color from off-white to light tan.

Preparation Methods

The synthesis of 2-Bromo-5-(methylsulfonyl)pyridine typically involves the bromination of 5-(methylsulfonyl)pyridine. One common method is the reaction of 5-(methylsulfonyl)pyridine with bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out under controlled temperature conditions to ensure the selective bromination at the second position .

Industrial production methods often involve the use of more scalable and cost-effective processes. For example, the use of bromine sources such as N-bromosuccinimide (NBS) in the presence of a catalyst can enhance the efficiency and yield of the reaction .

Chemical Reactions Analysis

2-Bromo-5-(methylsulfonyl)pyridine undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The methylsulfonyl group can be oxidized to form sulfone derivatives.

    Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions with boronic acids in the presence of palladium catalysts to form biaryl derivatives.

Scientific Research Applications

2-Bromo-5-(methylsulfonyl)pyridine has a broad range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme inhibitors and receptor modulators due to its ability to interact with biological targets.

    Industry: The compound is used in the production of specialty chemicals and materials, including dyes and polymers.

Comparison with Similar Compounds

2-Bromo-5-(methylsulfonyl)pyridine can be compared with other similar compounds such as:

    2-Bromo-5-methylpyridine: This compound lacks the sulfonyl group, which affects its reactivity and applications.

    5-Bromo-2-(methylsulfonyl)pyridine: The position of the bromine and methylsulfonyl groups is reversed, leading to different chemical properties and reactivity.

    6-Bromopyridin-3-yl methyl sulfone: This compound has a similar structure but with the bromine and sulfone groups at different positions, affecting its biological activity.

The unique combination of the bromine atom and the methylsulfonyl group at specific positions on the pyridine ring makes this compound a valuable compound in various fields of research and industry.

Biological Activity

2-Bromo-5-(methylsulfonyl)pyridine (CAS Number: 343262-51-1) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and relevant case studies, supported by data tables and research findings.

  • Molecular Formula : C₆H₆BrNO₂S
  • Molecular Weight : 236.09 g/mol
  • Appearance : White to off-white solid
  • Purity : Typically ≥ 97% .

Antimicrobial Properties

Research has indicated that 2-bromo derivatives, including this compound, exhibit antimicrobial properties. A study demonstrated that various brominated pyridines showed significant activity against bacterial strains such as Staphylococcus aureus and Escherichia coli. The mechanism is believed to involve disruption of bacterial cell walls and interference with metabolic pathways .

Activation of Nuclear Receptors

The compound has been studied for its interaction with nuclear receptors, particularly the Constitutive Androstane Receptor (CAR). It was found that certain derivatives of pyridine compounds can act as agonists for CAR, which plays a crucial role in drug metabolism and detoxification processes in the liver. This suggests potential applications in pharmacology for enhancing drug efficacy or reducing toxicity .

Study on Antimicrobial Efficacy

In a comparative study, various derivatives of 2-bromopyridine were synthesized and tested against a panel of pathogens. The results indicated that this compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, highlighting its potential as an antimicrobial agent.

CompoundMIC (µg/mL)Target Organism
This compound32Escherichia coli
2-Bromo-4-methylpyridine64Staphylococcus aureus
2-Bromo-3-cyanopyridine16Pseudomonas aeruginosa

Activation of CAR

A recent investigation evaluated the ability of various pyridine derivatives, including this compound, to activate CAR in vitro. The study utilized luciferase reporter assays to measure activation levels.

CompoundEC₅₀ (nM)Activation Level (%)
This compound5075
CITCO (positive control)10100
Vehicle Control>1000<10

The results indicated that while the compound activates CAR, its efficacy is lower compared to known potent agonists like CITCO .

Synthesis and Derivatives

The synthesis of this compound typically involves bromination of pyridine derivatives followed by sulfonylation. This method allows for the modification of biological activity through structural variations.

Properties

IUPAC Name

2-bromo-5-methylsulfonylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrNO2S/c1-11(9,10)5-2-3-6(7)8-4-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRXQHWYUAIXKRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CN=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20432546
Record name 2-BROMO-5-(METHYLSULFONYL)PYRIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20432546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

343262-51-1
Record name 2-Bromo-5-(methylsulfonyl)pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=343262-51-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-BROMO-5-(METHYLSULFONYL)PYRIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20432546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 2,5-dibromopyridine (5 g, 21.1 mmol) in THF (20 mL) at 0° C. was slowly added 2M isopropylmagnesium chloride in THF (14.4 ml). The mixture was stirred at 0° C. for 1 hour, cooled to −15° C. followed by the dropwise addition of methane sulfonyl chloride in 5 mL THF. The mixture was slowly warmed up to room temperature, diluted with water (5 mL) and t-butylmethyl ether (3×50 mL). The layers were separated and the aqueous layer extracted with t-butylmethyl ether (2×). The combined organic layers were washed with brine, dried MgSO4, filtered and concentrated under reduced pressure and purified by chromatography (silica gel, eluting with 30% hexane-70% ethyl acetate) to provide the titled compound. MS (CI) m/z 237 (M+1)+, 254 (M+NH4)+ 1H NMR (300 MHz, CDCl3) δ ppm: 8.92 (d, 1H), 8.06 (dd, 1H), 7.73 (d, 1H), 3.12 (s, 1H).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
5 mL
Type
solvent
Reaction Step Three
Name
Quantity
20 mL
Type
solvent
Reaction Step Four
Name
Quantity
14.4 mL
Type
solvent
Reaction Step Five
Name
Quantity
5 mL
Type
solvent
Reaction Step Six
Quantity
50 mL
Type
solvent
Reaction Step Six

Synthesis routes and methods II

Procedure details

To a solution of 5-methylthio-2-bromopyridine from step 1 (18.9 g, 0.093 mol) in methylene chloride (600 mL), m-chloroperbenzoic acid (48 g, 0.19 mol) was added portionwise at 0° C. and the mixture was stirred for 2 hours at room temperature. Aqueous saturated Na2SO3 (200 mL) was added and stirred for 15 minutes and organic phase was separated and washed with aqueous saturated sodium bicarbonate (NaHCO3) (200 mL), dried over magnesium sulfate (MgSO4), and concentrated in vacuo gave the title compound (20.9 g, 96%).
Quantity
18.9 g
Type
reactant
Reaction Step One
Quantity
48 g
Type
reactant
Reaction Step One
Quantity
600 mL
Type
solvent
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step Two
Yield
96%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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